![molecular formula C24H18FNO5 B2916020 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide CAS No. 923215-95-6](/img/structure/B2916020.png)
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide
カタログ番号 B2916020
CAS番号:
923215-95-6
分子量: 419.408
InChIキー: GRNCGXLFAWAUKY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide” is a complex organic molecule. It contains a chromene ring (a common structure in many organic compounds), a fluorophenyl group (a phenyl ring with a fluorine atom), and a dimethoxybenzamide group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation. The formation of the chromene ring is a key step in the synthesis of these types of compounds .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a chromene core, which is a six-membered benzene ring fused to a five-membered oxygen-containing ring . This core is often functionalized with various aryl groups, which can significantly influence the biological activity of the compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include the formation of the chromene ring, which can be achieved through cyclization reactions. Subsequent reactions may involve the introduction of various substituents through nucleophilic substitution or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. For similar compounds, properties such as molecular weight and solubility can be predicted .科学的研究の応用
Synthesis and Development
- Practical and Scalable Synthetic Routes : The development of practical and scalable synthetic routes for related compounds, like YM758 Monophosphate, highlights advances in efficient synthesis techniques, which are crucial for drug development (Yoshida et al., 2014).
Cancer Research
- Anticancer Activities : Several studies focus on the synthesis of new compounds with fluorinated structures similar to N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide, demonstrating significant cytotoxicity against various cancer cell lines, indicating potential for cancer treatment (Hosamani et al., 2015); (Raj et al., 2010).
Antimicrobial Properties
- Antimicrobial Activity : Studies show the efficacy of fluorobenzamides, which are structurally related to the compound , in combating various bacterial and fungal strains, indicating its potential as an antimicrobial agent (Desai et al., 2013).
Molecular Structure Analysis
- Structural Characterization : Research on similar compounds includes detailed molecular structure analysis using techniques like X-ray diffraction, providing insights into the molecular conformation crucial for understanding the function of such compounds (Bruno et al., 2010).
Imaging and Diagnostic Applications
- Tumor Imaging : The use of fluorine-containing benzamide analogs in PET imaging of sigma2 receptor status in solid tumors demonstrates the potential of fluorinated compounds in diagnostic imaging (Tu et al., 2007).
Mechanistic Insights
- Molecular Interactions and Mechanisms : Investigations into the intermolecular interactions and mechanisms of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, provide valuable information about their behavior and potential applications (Karabulut et al., 2014).
Pharmacological Applications
- Preclinical Pharmacology : Research on compounds like KCN1, which is structurally related, reveals in vitro and in vivo anti-cancer activities and pharmacological properties, suggesting the therapeutic potential of similar compounds in treating cancers (Wang et al., 2012).
Proton-Transfer Spectroscopy
- Tautomerism Studies : Proton-transfer tautomerization studies of benzanilide to its imidol form provide insights into molecular behavior crucial for understanding the properties of similar compounds (Tang et al., 1987).
将来の方向性
特性
IUPAC Name |
N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO5/c1-29-16-9-14(10-17(12-16)30-2)24(28)26-15-7-8-22-19(11-15)21(27)13-23(31-22)18-5-3-4-6-20(18)25/h3-13H,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNCGXLFAWAUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

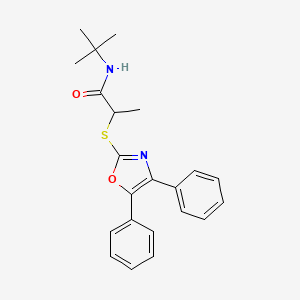
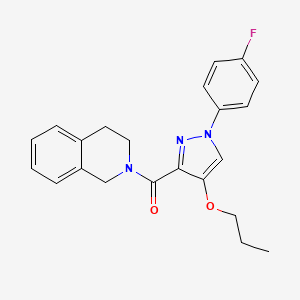

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2915947.png)
![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)
![6-[5-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2915950.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)
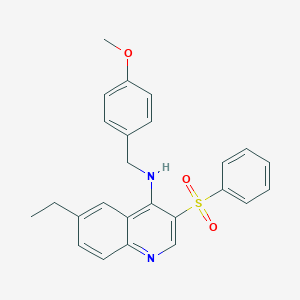
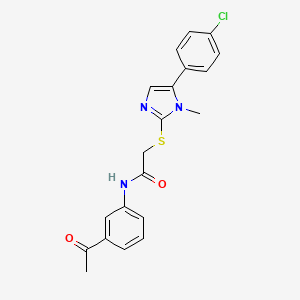
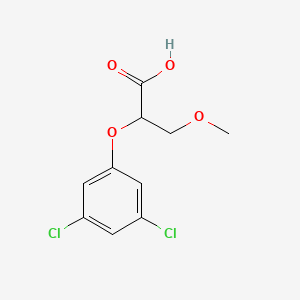
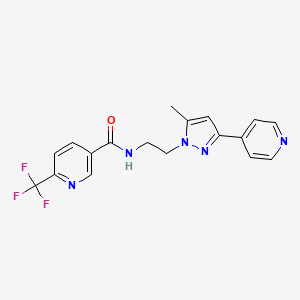
![2-[4-[(5E)-5-[3-[4-(2-carboxyanilino)-4-oxobutyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B2915959.png)